molecular formula C18H22N4O2 B10867247 1-ethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide

1-ethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No.: B10867247
M. Wt: 326.4 g/mol
InChI Key: CLACAFRDYDSUJM-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the piperidine moiety in its structure enhances its pharmacological properties, making it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of 1-ETHYL-N~4~-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the piperidine moiety: This step involves the reaction of the pyrazole derivative with piperidine or its derivatives, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-ETHYL-N~4~-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-ETHYL-N~4~-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to enhance the compound’s ability to cross biological membranes and interact with receptors or enzymes. The pyrazole ring can interact with various biological targets, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-ETHYL-N~4~-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-ETHYL-4-PIPERIDINOL: This compound has a similar piperidine moiety but lacks the pyrazole ring, making it less versatile in terms of biological activity.

    N-PHENETHYL-4-PIPERIDINONE: This compound is used as an intermediate in the synthesis of pharmaceuticals and has a different core structure compared to the pyrazole derivative.

    4-N-PHENYLAMINOQUINOLINE DERIVATIVES: These compounds also contain a piperidine moiety and are studied for their potential therapeutic applications.

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

1-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]pyrazole-4-carboxamide

InChI

InChI=1S/C18H22N4O2/c1-2-22-13-15(12-19-22)17(23)20-16-8-6-14(7-9-16)18(24)21-10-4-3-5-11-21/h6-9,12-13H,2-5,10-11H2,1H3,(H,20,23)

InChI Key

CLACAFRDYDSUJM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3

Origin of Product

United States

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